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Compound Name: Dehydro Ivabradine
CAS No.: 1086026-31-4
Cat. No.: B194653
. J

Executive Summary: The Structural Divergence

Dehydro Ivabradine (CAS: 1086026-31-4) represents a critical oxidative impurity and
degradation product of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel
blocker, Ivabradine.

From a structural perspective, Dehydro Ivabradine differs from the parent molecule by the
loss of two hydrogen atoms in the benzazepine ring, specifically forming a double bond at the
C4-C5 position. This unsaturation creates a conjugated system extending from the fused
benzene ring through the lactam functionality, significantly altering its UV-Vis absorption profile
and chromatographic behavior compared to the parent drug.

This guide dissects the chemical structure, formation mechanism, and analytical control
strategies for Dehydro Ivabradine, providing a self-validating framework for its identification in
pharmaceutical development.

Chemical Structure Elucidation

The core structural modification occurs in the 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-
benzazepin-2-one moiety of Ivabradine.[1] In the dehydro analog, oxidative dehydrogenation
converts the saturated ethylene bridge (—CH2—CH2-) at positions 4 and 5 into a vinylene group
(-CH=CH-).
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Comparative Structural Data

Dehydro Ivabradine

Feature Ivabradine (Parent) _
(Impurity)
CAS Number 155974-00-8 (HCI) 1086026-31-4 (Free Base)
Molecular Formula C27H36N20s5 C27H34N20s5
Molecular Weight 468.59 g/mol 466.57 g/mol (-2.02 Da)
3-{3-[{[(7S)-3,4- (8)-3-(3-(((3:4-
dimethoxybicyclo[4.2.0]octa- dimethoxybicyclo[4.2.0]octa-
1,3,5-trien-7-yllmethyl 1,3,5-trien-7-yl)methyl
IUPAC Name vl v ¥ Y

(methyl)amino]propyl}-7,8-
dimethoxy-1,3,4,5-tetrahydro-

2H-3-benzazepin-2-one

(methyl)amino)propyl)-7,8-
dimethoxy-1,3-dihydro-2H-

benzo[d]azepin-2-one

Key Functional Change

Saturated azepine ring

Conjugated enamide system
(C4=C5 unsaturation)

Chirality

(S)-enantiomer (retained)

(S)-enantiomer (retained)

Structural Logic & Causality

The formation of the C4=C5 double bond is thermodynamically driven by the extension of

conjugation. In lvabradine, the amide group is isolated from the aromatic ring by the saturated

C4-C5 bridge. In Dehydro Ivabradine, the new double bond conjugates the amide carbonyl

with the aromatic ring, stabilizing the planar conformation but potentially increasing reactivity

(Michael acceptor potential).

Formation & Metabolic Pathway

While Ivabradine is primarily metabolized by CYP3A4 to form N-desmethyl ivabradine,

Dehydro Ivabradine is frequently observed as a degradation product under oxidative stress

conditions or as a minor process impurity.

Mechanistic Pathway Diagram

The following diagram illustrates the oxidative dehydrogenation pathway transforming

Ivabradine into its Dehydro analog.
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Structural Transformation Region
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Figure 1: Oxidative dehydrogenation pathway of lvabradine yielding Dehydro Ivabradine.[2]

Analytical Characterization Protocol

To reliably detect and quantify Dehydro Ivabradine, researchers must exploit the
physicochemical differences induced by the loss of hydrogen.

Mass Spectrometry (LC-MS/MS)

o Parent lon: The Dehydro impurity presents a protonated molecular ion

at m/z 467.2, exactly 2 Da lower than Ivabradine (m/z 469.3).

o Fragmentation: Both compounds share the characteristic fragment from the cleavage of the
propyl linker, but the benzazepine-containing fragment will show a -2 Da shift in the impurity.

UV-Vis Spectroscopy

o Shift: The extended conjugation in Dehydro Ivabradine results in a bathochromic shift (red
shift) and hyperchromic effect compared to the parent.

e Implication: If using a diode array detector (DAD), extract chromatograms at a slightly higher
wavelength (e.g., 290-300 nm) to maximize sensitivity for the impurity relative to the parent.

HPLC Method Validation (Standard Protocol)

e Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 pum).
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» Mobile Phase: Gradient elution with Phosphate Buffer (pH 3.0) and Acetonitrile.

e Elution Order: Due to the planar, conjugated nature of the benzazepine ring, Dehydro
Ivabradine typically elutes after lvabradine in reverse-phase systems due to increased pi-pi
interactions with the stationary phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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